molecular formula C9H18O2S B1621948 Allyl(2,2-diethoxyethyl)sulfane CAS No. 84824-84-0

Allyl(2,2-diethoxyethyl)sulfane

Cat. No.: B1621948
CAS No.: 84824-84-0
M. Wt: 190.31 g/mol
InChI Key: GUPNPBPAAVCQLZ-UHFFFAOYSA-N
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Description

Allyl(2,2-diethoxyethyl)sulfane is an organic compound with the molecular formula C9H18O2S It is characterized by the presence of a propene group attached to a thioether, which is further substituted with a diethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl(2,2-diethoxyethyl)sulfane typically involves the reaction of 3-chloropropene with 2,2-diethoxyethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the chlorine atom on the propene, forming the desired thioether product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are used to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Allyl(2,2-diethoxyethyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The propene group can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride), inert solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiols.

    Substitution: Halogenated propene derivatives.

Scientific Research Applications

Allyl(2,2-diethoxyethyl)sulfane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized thioethers.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Allyl(2,2-diethoxyethyl)sulfane depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The thioether group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-((2,2-Dimethoxyethyl)thio)propene: Similar structure but with methoxy groups instead of ethoxy groups.

    3-((2,2-Diethoxyethyl)thio)butene: Similar structure but with a butene group instead of a propene group.

    3-((2,2-Diethoxyethyl)thio)pentene: Similar structure but with a pentene group instead of a propene group.

Uniqueness

Allyl(2,2-diethoxyethyl)sulfane is unique due to the presence of both a diethoxyethyl group and a propene group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(2,2-diethoxyethylsulfanyl)prop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2S/c1-4-7-12-8-9(10-5-2)11-6-3/h4,9H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPNPBPAAVCQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSCC=C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233881
Record name 3-((2,2-Diethoxyethyl)thio)propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84824-84-0
Record name 3-[(2,2-Diethoxyethyl)thio]-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84824-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((2,2-Diethoxyethyl)thio)propene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084824840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((2,2-Diethoxyethyl)thio)propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2,2-diethoxyethyl)thio]propene
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